molecular formula C18H19F2N5O4 B605635 ASP5878 CAS No. 1453208-66-6

ASP5878

カタログ番号: B605635
CAS番号: 1453208-66-6
分子量: 407.4 g/mol
InChIキー: VDZZYOJYLLNBTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Efficacy in Hepatocellular Carcinoma

In a study focused on hepatocellular carcinoma (HCC), ASP5878 demonstrated significant anti-tumor activity. The compound inhibited the growth of FGF19-expressing HCC cell lines and induced apoptosis through the inhibition of FGFR4 phosphorylation and downstream signaling pathways. Oral administration of this compound resulted in sustained tumor regression in mouse models, indicating its potential as a therapeutic agent for HCC patients with FGF19-expressing tumors .

Activity Against Urothelial Cancer

This compound also exhibited antitumor activity against urothelial cancer cell lines with FGFR genetic alterations. In xenograft models, this compound showed potent anti-proliferative effects on cell lines harboring FGF or FGFR gene alterations, suggesting its utility in treating FGFR-dependent cancers .

Summary of Cancer Research Findings

Cancer Type Mechanism Efficacy Observed
Hepatocellular CarcinomaInhibition of FGFR4 signalingSustained tumor regression in mouse models
Urothelial CancerInhibition of FGFR signalingPotent anti-proliferative effects in FGFR-altered cell lines

Potential as a Treatment for Growth Disorders

Recent research has explored the repurposing of this compound for treating achondroplasia. The Tsumaki lab at Kyoto University conducted studies using patient-specific induced pluripotent stem cells (iPSCs) to assess this compound's effects on chondrocyte differentiation and bone growth. Initial findings indicated that this compound could enhance femur and tibia growth in mice with mutations in the FGFR3 gene, which is implicated in achondroplasia .

Mechanistic Insights from iPSC Studies

In experiments involving iPSCs derived from achondroplasia patients, the addition of this compound to the differentiation protocol restored cartilaginous properties that were otherwise absent. This suggests that this compound may facilitate normal chondrocyte function and promote bone growth by modulating FGFR signaling pathways .

Summary of Achondroplasia Research Findings

Research Focus Methodology Key Findings
iPSC StudiesUse of patient-derived iPSCsRestoration of cartilaginous properties with this compound
Mouse ModelsTesting on mice with FGFR3 mutationsEnhanced bone growth observed

Safety and Considerations

While this compound shows promise for both cancer treatment and achondroplasia, safety data remains critical. In juvenile rat studies, minimal adverse effects were noted at specific dosages, indicating a favorable therapeutic window for further clinical exploration . However, caution is advised when extrapolating these findings to human populations, particularly those with different underlying conditions.

作用機序

ASP5878は、線維芽細胞成長因子受容体1、2、3、および4のキナーゼ活性を阻害することでその効果を発揮します。 この阻害は、これらの受容体とその下流シグナル伝達分子のリン酸化を阻止し、がん細胞の増殖抑制とアポトーシスの誘導につながります This compoundの分子標的は線維芽細胞成長因子受容体であり、関与する経路は主に細胞の増殖、分化、および生存に関連しています .

類似化合物の比較

This compoundは、複数の線維芽細胞成長因子受容体を強力に阻害する能力において、ユニークです。 類似の化合物には以下が含まれます。

This compoundは、4つの線維芽細胞成長因子受容体をすべて広く阻害し、肝細胞がんにおける治療的用途の可能性があるため、際立っています .

生化学分析

Biochemical Properties

ASP5878 potently inhibits the tyrosine kinase activities of recombinant FGFR 1, 2, 3, and 4 . It interacts with these receptors, inhibiting their kinase activity and thus disrupting the downstream signaling pathways involved in cell growth, differentiation, and survival .

Cellular Effects

This compound has shown to have significant effects on various types of cells. In hepatocellular carcinoma (HCC) cell lines overexpressing FGF-19, this compound inhibited FGFR 4 phosphorylation, induced apoptosis, and demonstrated potent antiproliferative activity . It also suppressed the growth of the fibroblast growth factor 19–expressing hepatocellular carcinoma cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting FGFR 4 kinase activity . This inhibition disrupts the phosphorylation of FGFR 4 and its downstream signaling molecules, leading to the induction of apoptosis .

Temporal Effects in Laboratory Settings

This compound has shown sustained effects over time in laboratory settings. In a subcutaneous xenograft mouse model using Hep3B2.1-7, oral administration of this compound at 3 mg/kg induced sustained tumor regression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study, this compound elongated the bone of achondroplasia model male mice at the dose of 300 μg/kg

Metabolic Pathways

Given its role as an FGFR inhibitor, it is likely to interact with enzymes or cofactors involved in FGFR-related signaling pathways .

Subcellular Localization

Given its role as an FGFR inhibitor, it is likely to be found in areas of the cell where FGFRs are located, such as the cell membrane and possibly within the cell where intracellular portions of the FGFRs are located .

準備方法

ASP5878の合成には、中間体の調製と最終的なカップリング反応を含む複数の段階が伴います。 特定の合成経路および反応条件は、機密情報であり、公表されていません。 この化合物は、さまざまな試薬と触媒を使用する一連の化学反応によって合成されることが知られています This compoundの工業生産方法は公表されていませんが、製薬業界で一般的に使用されている大規模合成技術が用いられている可能性があります .

化学反応の分析

ASP5878は、以下を含むいくつかの種類の化学反応を起こします。

    酸化: この反応は、化合物の酸素添加または水素除去を伴います。

    還元: この反応は、化合物の水素添加または酸素除去を伴います。

    置換: この反応は、ある官能基を別の官能基と置き換えることを伴います。

これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります .

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

ASP5878 is unique in its ability to inhibit multiple fibroblast growth factor receptors with high potency. Similar compounds include:

This compound stands out due to its broad inhibition of all four fibroblast growth factor receptors and its potential therapeutic applications in hepatocellular carcinoma .

生物活性

ASP5878 is a selective inhibitor targeting fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, FGFR3, and FGFR4. This compound has been investigated primarily for its potential in treating various cancers, particularly those associated with FGFR genetic alterations, as well as for its application in conditions like achondroplasia. This article summarizes the biological activity of this compound based on diverse research findings.

This compound functions by inhibiting the tyrosine kinase activities of FGFRs, which play a crucial role in cell proliferation and survival. The compound has shown significant potency against FGFRs with IC50 values as follows:

FGFR IC50 (nmol/L)
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5

Inhibition of these receptors leads to decreased phosphorylation of downstream signaling molecules such as ERK, affecting tumor growth and progression .

Antitumor Activity

This compound has demonstrated notable antitumor activity in various preclinical studies:

  • Urothelial Cancer : In xenograft models using urothelial cancer cell lines (e.g., UM-UC-14, RT-112), this compound effectively inhibited cell proliferation, even in adriamycin-resistant and gemcitabine-resistant variants. The treatment resulted in decreased expression of c-MYC, an oncoprotein associated with tumorigenesis .
  • Hepatocellular Carcinoma (HCC) : In HCC models expressing FGF19, this compound induced apoptosis and significantly regressed tumors in both subcutaneous and orthotopic xenograft models. The compound's ability to target FGF19-expressing cells highlights its therapeutic potential for patients with this specific tumor profile .

Case Studies

  • Urothelial Cancer : A study involving multiple urothelial cancer cell lines demonstrated that this compound inhibited the proliferation of cells harboring FGFR3 mutations or fusions. This effect was consistent across both parental and resistant cell lines, showcasing its potential as a targeted therapy for advanced bladder cancer .
  • Achondroplasia Model : Research on an achondroplasia mouse model indicated that this compound could promote bone elongation by enhancing growth plate cartilage development. Patient-specific induced pluripotent stem cells (iPSCs) treated with this compound showed improved chondrogenic differentiation compared to untreated controls, suggesting a novel application for this compound beyond oncology .

Safety and Pharmacokinetics

In clinical trials assessing the safety and tolerability of this compound, adverse effects were generally minimal. However, hyperphosphatemia was noted as a dose-limiting toxicity at higher doses. The pharmacokinetic profile indicated an acceptable area under the curve (AUC) for efficacy with minimal adverse effects observed at approximately 459 ng·h/ml in juvenile rats .

特性

IUPAC Name

2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZZYOJYLLNBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453208-66-6
Record name ASP-5878
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-5878
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ASP5878
Reactant of Route 2
Reactant of Route 2
ASP5878
Reactant of Route 3
ASP5878
Reactant of Route 4
Reactant of Route 4
ASP5878
Reactant of Route 5
Reactant of Route 5
ASP5878
Reactant of Route 6
ASP5878

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。